molecular formula C9H15NO7S B2395956 Methyl (R)-3-Boc-1,2,3-oxathiazolidine-4-carboxylate 2,2-Dioxide CAS No. 1621706-89-5

Methyl (R)-3-Boc-1,2,3-oxathiazolidine-4-carboxylate 2,2-Dioxide

Cat. No.: B2395956
CAS No.: 1621706-89-5
M. Wt: 281.28
InChI Key: HJGPFSSCXYNPJJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butyl) 4-methyl ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide is a chemical compound with the molecular formula C8H15NO5S. It is known for its applications as a pharmaceutical intermediate, particularly in the synthesis of Camizestrant . This compound is characterized by its unique structure, which includes an oxathiazolidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl) 4-methyl ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide typically involves the reaction of tert-butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl) 4-methyl ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted oxathiazolidine derivatives, which have various applications in pharmaceutical and chemical industries .

Scientific Research Applications

3-(tert-Butyl) 4-methyl ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl) 4-methyl ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, in cancer treatment, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate
  • 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
  • 2-aminothiazole derivatives

Uniqueness

3-(tert-Butyl) 4-methyl ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide is unique due to its specific oxathiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in pharmaceutical synthesis and scientific research .

Properties

IUPAC Name

3-O-tert-butyl 4-O-methyl (4R)-2,2-dioxooxathiazolidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO7S/c1-9(2,3)17-8(12)10-6(7(11)15-4)5-16-18(10,13)14/h6H,5H2,1-4H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGPFSSCXYNPJJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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